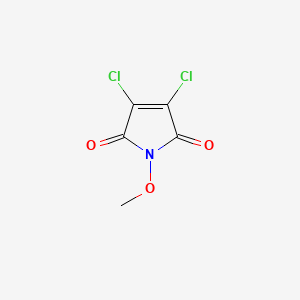

3.4-Dichloro-1-methoxy-pyrrole-2.5-dione

Descripción

3,4-Dichloro-1-methoxy-pyrrole-2,5-dione is a halogenated pyrrole-dione derivative characterized by chlorine substituents at the 3- and 4-positions and a methoxy group at the 1-position of the pyrrole ring. Its structural framework enables diverse chemical modifications, making it a candidate for studying structure-activity relationships (SAR) in comparison to analogs.

Propiedades

Fórmula molecular |

C5H3Cl2NO3 |

|---|---|

Peso molecular |

195.98 g/mol |

Nombre IUPAC |

3,4-dichloro-1-methoxypyrrole-2,5-dione |

InChI |

InChI=1S/C5H3Cl2NO3/c1-11-8-4(9)2(6)3(7)5(8)10/h1H3 |

Clave InChI |

QDUJGAVGRQHUTE-UHFFFAOYSA-N |

SMILES canónico |

CON1C(=O)C(=C(C1=O)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analog is 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) , which replaces the methoxy group at position 1 with a 4-fluorophenyl moiety. Key differences include:

- Position 1 substituent : Methoxy (electron-donating) vs. fluorophenyl (electron-withdrawing).

- Reactivity : The methoxy group in the target compound may enhance solubility in polar solvents compared to the hydrophobic fluorophenyl group in fluoroimide.

- Applications : Fluoroimide is registered as a pesticide , suggesting that halogenation at 3,4-positions is critical for bioactivity. The methoxy variant’s biological activity remains less documented.

Physicochemical Properties

Comparative data for analogous compounds (Table 1):

Note: Limited data availability for the target compound underscores the need for further experimental characterization.

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : reports IR peaks for a nitrophenyl-pyrrole derivative (e.g., 2188 cm⁻¹ for CN, 1700 cm⁻¹ for C=O) . The target compound’s IR profile would likely show similar dione carbonyl stretches (~1700 cm⁻¹) and C-O vibrations from the methoxy group.

- 1H NMR : Methoxy protons typically resonate at δ 3.3–3.5 ppm in DMSO-d6 (as seen in ), distinct from fluorophenyl protons in fluoroimide (δ ~7.0–7.5 ppm).

Q & A

Q. How can advanced spectroscopic techniques (e.g., in-situ NMR) elucidate mechanistic pathways during catalytic reactions?

- Methodological Answer : In-situ ¹⁹F NMR tracks methoxy-group displacement in real time under Pd-catalyzed conditions. Variable-temperature NMR identifies transient intermediates (e.g., Pd-π complexes), while kinetic isotope effects (KIE) distinguish between concerted vs. stepwise mechanisms .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.